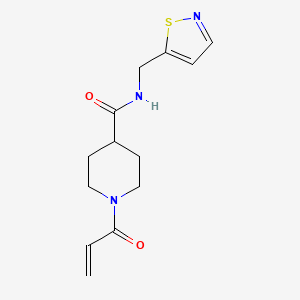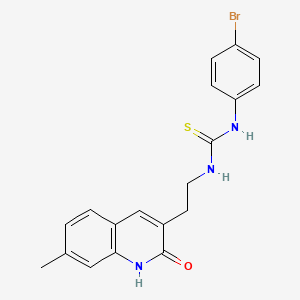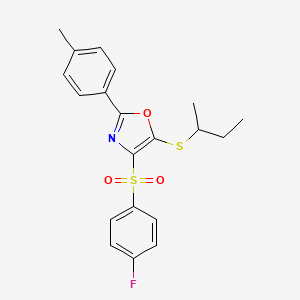![molecular formula C32H32N4O6S2 B2629819 4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 321555-39-9](/img/structure/B2629819.png)
4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases . The compound also contains sulfonyl and benzamide groups, which are common functional groups in organic chemistry.
Molecular Structure Analysis
The structure of the compound is likely to be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of the substituents . The non-planarity of the pyrrolidine ring can lead to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Synthesis and Characterization
Heterocyclic compounds, including structures similar to 4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide, have been extensively studied for their chemical properties and applications. Patel and Patel (2015) synthesized a series of heterocyclic compounds and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2015).
Chemical Interactions and Binding Affinity
Nick K. Kim et al. (2006) identified a substituted 4-aminopiperidine as active in an MCH assay, and further modifications of the scaffold led to the identification of potent MCH antagonists, suggesting the significance of structural variations in enhancing binding affinity to receptors (Kim et al., 2006).
Catalytic Activity
(S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, a compound bearing a pyrrolidine and a sulfone moiety, was shown to have high catalytic activity towards the asymmetric Michael reaction of cyclohexanone and nitroolefins, indicating the potential use of these compounds in catalytic processes (Syu, Kao, & Lin, 2010).
Anticancer Potential
Ravichandiran et al. (2019) synthesized and evaluated 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety for their cytotoxic activity against cancer cell lines. This study highlights the therapeutic potential of such compounds in cancer treatment (Ravichandiran et al., 2019).
Material Science and Polymer Synthesis
Ghodke et al. (2021) discussed the synthesis of aromatic polyamides with pendant bulky naphthalene-8-oxybenzamide units, demonstrating their good thermal stability and processability. This research is crucial for the development of materials with specific mechanical and thermal properties (Ghodke et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N4O6S2/c37-31(23-9-13-27(14-10-23)43(39,40)35-17-3-4-18-35)33-29-21-25-7-1-2-8-26(25)22-30(29)34-32(38)24-11-15-28(16-12-24)44(41,42)36-19-5-6-20-36/h1-2,7-16,21-22H,3-6,17-20H2,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAGPMYWVLJKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629737.png)
![N-cyclopentyl-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2629741.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2629742.png)

![ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate](/img/structure/B2629747.png)

![4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2629749.png)

![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)
![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2629758.png)
